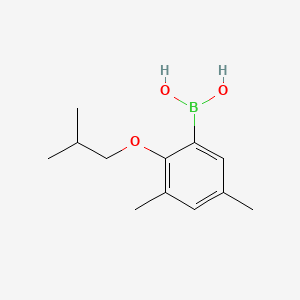![molecular formula C16H18OS B14760444 (4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane is an organic compound with a complex structure that includes an isopropoxy group, a biphenyl core, and a methylsulfane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of alkali and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions to avoid the use of toxic reagents and minimize the generation of acidic wastewater. This method ensures a high purity of over 99% and a total yield of more than 79% .
化学反応の分析
Types of Reactions
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
科学的研究の応用
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(4-Isopropoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane: Similar structure but with a different position of the isopropoxy group.
(5-Bromo-4-isopropoxy-[1,1’-biphenyl]-3-yl)(methyl)sulfane): Contains a bromine atom, which may alter its chemical properties and reactivity.
Uniqueness
(4’-Isopropoxy-[1,1’-biphenyl]-4-yl)(methyl)sulfane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C16H18OS |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
1-methylsulfanyl-4-(4-propan-2-yloxyphenyl)benzene |
InChI |
InChI=1S/C16H18OS/c1-12(2)17-15-8-4-13(5-9-15)14-6-10-16(18-3)11-7-14/h4-12H,1-3H3 |
InChIキー |
YPAYEAZNWJRPGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)





![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)

